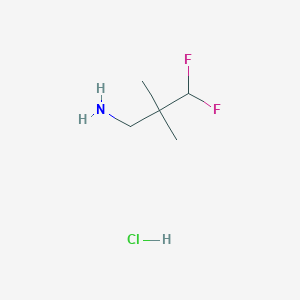

3,3-Difluoro-2,2-dimethylpropan-1-amine hydrochloride

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming fluorinated amine compounds. The base structure consists of a three-carbon propane chain with an amine functional group attached to the terminal carbon atom, making this compound a primary amine according to standard classification systems. The International Union of Pure and Applied Chemistry name precisely indicates the positions of all substituents: two fluorine atoms are located at the 3,3-positions, two methyl groups occupy the 2,2-positions, and the primary amine group is positioned at carbon-1.

According to fundamental amine classification principles, this compound belongs to the category of primary amines because it contains only one alkyl group attached to the nitrogen atom. Primary amines are characterized by having one organic substituent bonded to nitrogen together with two hydrogen atoms in the free base form. The systematic classification places this molecule within the broader category of aliphatic amines, as the nitrogen atom is connected to an alkyl chain rather than an aromatic ring system. The presence of fluorine substituents further classifies this compound as a fluorinated organic molecule, which significantly influences its chemical properties and biological activity.

Propriétés

IUPAC Name |

3,3-difluoro-2,2-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2N.ClH/c1-5(2,3-8)4(6)7;/h4H,3,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMWPYAPWAJTKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Step 1: Synthesis of the Fluorinated Intermediate

- Starting Material: A suitable precursor such as a 2,2-dimethylpropan-1-amine derivative, which can be fluorinated at the 3-position.

- Fluorination Agent: Use of difluorinating reagents like diethylaminosulfur trifluoride (DAST) or other electrophilic fluorinating agents, or via nucleophilic fluorination using potassium fluoride (KF) under anhydrous conditions.

- Reaction Conditions: Elevated temperatures (80–150°C) in polar aprotic solvents such as dimethylformamide (DMF) or sulfolane to facilitate the fluorination.

Step 2: Conversion to Amine

- The fluorinated intermediate undergoes reduction or nucleophilic substitution to introduce the amine group at the desired position.

- Catalytic hydrogenation using Raney nickel, palladium, or platinum catalysts under hydrogen pressure (10–120 bar) at 20–60°C is employed to convert nitrile or nitro intermediates into primary amines.

Step 3: Quaternization and Salt Formation

- The free amine reacts with hydrochloric acid (HCl) in aqueous solution to form 3,3-Difluoro-2,2-dimethylpropan-1-amine hydrochloride .

- The salt is obtained via crystallization or precipitation, purified by recrystallization.

Research Findings:

Patents such as EP0132734B1 and related literature detail fluorination of pivalic derivatives and subsequent amination steps, emphasizing the use of high-boiling solvents and dehydrating agents to facilitate fluorination and nitrile reduction processes.

Decarboxylation and Coupling Reactions

Another approach involves decarboxylation and coupling reactions, especially for synthesizing fluorinated aromatic amines, which can be adapted for aliphatic compounds:

- Decarboxylation of o-nitrobenzoic acid derivatives in the presence of alkali and halogenated benzene derivatives, followed by catalytic hydrogenation, can produce fluorinated aniline derivatives.

- These intermediates are then converted into the target amine hydrochloride through standard amination and salt formation procedures.

Research Findings:

A method described in CN107628956A involves decarboxylation coupling reactions with halogenated benzene and catalytic hydrogenation to produce aminobiphenyls, which can be modified for aliphatic fluorinated amines.

Fluorination Using Potassium or Cesium Fluoride

Based on patent EP0146924A2, fluorination of pyridine and aromatic compounds using potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents at elevated temperatures is effective:

| Parameter | Details |

|---|---|

| Fluorinating Agents | KF or CsF |

| Solvent | Dimethyl sulfoxide (DMSO), sulfolane, or similar |

| Temperature | 150–250°C |

| Conditions | Anhydrous, with removal of products as formed |

This method can be adapted for aliphatic systems by selecting appropriate precursors and reaction conditions.

Hydrogenation of Nitro or Nitrile Intermediates

Hydrogenation of nitro compounds or nitriles is a common route:

- Catalysts: Raney nickel, palladium, platinum.

- Conditions: Hydrogen pressure of 40–100 bar, temperature of 30–50°C.

- Outcome: Conversion into primary amines, which are then converted into hydrochloride salts.

Research Findings:

The patent US 4655880 details hydrogenation of nitroaromatic compounds to amines, a process applicable to fluorinated derivatives.

Notes on Purification and Yield Optimization

- Use of high-boiling solvents like xylene, sulfolane, or o-dichlorobenzene aids in purification.

- Dehydrating agents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) facilitate conversion of nitriles to amines.

- Crystallization from suitable solvents yields high-purity hydrochloride salts.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Outcome | References |

|---|---|---|---|---|---|

| Direct fluorination + amination | Pivalic derivatives | DAST, KF, Raney Ni | 80–150°C, anhydrous | Fluorinated amine hydrochloride | EP0132734B1, US 4655880 |

| Decarboxylation + hydrogenation | o-Nitrobenzoic salts | Halobenzene, catalysts | 80–240°C, 0.2–2 MPa | Fluorinated aniline derivatives | CN107628956A |

| Fluorination with KF/CsF | Aromatic compounds | KF, CsF | 150–250°C, DMSO or sulfolane | Fluorinated aromatic amines | EP0146924A2 |

| Catalytic hydrogenation | Nitro/nitrile intermediates | Raney Ni, Pd | 20–60°C, 10–120 bar H₂ | Primary amines | US 4655880 |

Analyse Des Réactions Chimiques

3,3-Difluoro-2,2-dimethylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecular structures.

- Reactivity Studies: Its unique fluorination pattern allows researchers to study various chemical reactions including oxidation, reduction, and substitution reactions.

2. Biology:

- Fluorinated Compound Studies: Researchers utilize this compound to investigate the biological effects of fluorinated compounds on cellular systems. Its enhanced lipophilicity may influence its interaction with biological membranes .

- Enzyme Inhibition and Receptor Modulation: The compound can inhibit specific enzymes or modulate receptor activity, which is crucial for understanding metabolic pathways and potential therapeutic targets.

3. Medicine:

- Drug Development: There is ongoing research into the therapeutic properties of this compound as a precursor in drug development. Its structural characteristics may lead to novel drug candidates with improved efficacy .

- Biological Assays: It is employed in biological assays to evaluate the pharmacological effects of fluorinated amines in various disease models.

4. Industry:

Mécanisme D'action

The mechanism of action of 3,3-Difluoro-2,2-dimethylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and applications based on evidence from diverse sources:

Structural and Electronic Differences

- Fluorination Effects: The presence of fluorine atoms in this compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs like 2,2-dimethylpropan-1-amine hydrochloride.

- Steric Hindrance : The 2,2-dimethyl groups increase steric bulk, which may slow reaction kinetics but improve stability against enzymatic degradation in biological systems .

- Aromatic Substitution : Compounds like 3-(2-methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride () exhibit enhanced π-π stacking interactions in drug-receptor binding, a feature absent in the aliphatic target compound.

Research Findings and Challenges

- Synthetic Challenges: Fluorination introduces complexities such as side reactions (e.g., defluorination) and the need for anhydrous conditions. notes that reductive amination of fluorinated intermediates achieves moderate yields (58–62%), suggesting room for optimization .

- For instance, dual 5-LOX/sEH inhibitors in may benefit from fluorine’s metabolic stability, though dimethyl groups could reduce binding affinity due to steric effects .

Activité Biologique

3,3-Difluoro-2,2-dimethylpropan-1-amine hydrochloride is a fluorinated amine compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of two fluorine atoms and branched alkyl groups, suggests enhanced lipophilicity and reactivity compared to non-fluorinated counterparts. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and comparative analysis with similar compounds.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The compound's fluorination pattern may influence its binding affinity and selectivity towards molecular targets.

Key Mechanisms:

- Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby altering their activity and leading to various biological effects.

- Receptor Modulation: It may act as an agonist or antagonist for specific receptors, impacting signaling pathways involved in cellular responses.

Applications in Research

This compound has several applications across different scientific fields:

- Medicinal Chemistry: Investigated for its therapeutic properties and as a precursor in drug development.

- Biological Studies: Utilized to understand the effects of fluorinated compounds on biological systems.

- Synthetic Chemistry: Serves as a building block for synthesizing more complex molecules.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₅H₁₂ClF₂N | Contains two fluorine atoms; branched structure |

| 3,3,3-Trifluoro-2,2-dimethylpropan-1-amine hydrochloride | C₅H₁₁ClF₃N | Additional fluorine atom may alter chemical properties |

| 3,3-Difluoro-N-methylpropan-1-amine hydrochloride | C₆H₁₄F₂N·HCl | Methyl substitution at nitrogen atom |

The structural differences among these compounds can lead to variations in their biological activities and applications.

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Antiparasitic Activity: In vitro studies have indicated that fluorinated amines can exhibit potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The mechanism involves inhibiting key enzymes essential for parasite survival .

- Neutrophil Elastase Inhibition: Research has demonstrated that analogs derived from this compound possess inhibitory effects on neutrophil elastase, suggesting potential applications in inflammatory diseases.

Research Findings

A comprehensive review of literature reveals several critical findings concerning the biological activity of this compound:

- Stability and Metabolism: Studies indicate that the compound exhibits good metabolic stability in vitro, which is crucial for its viability as a therapeutic agent .

- Selectivity Profiles: The compound has shown promising selectivity over mammalian cell lines in preliminary screens, indicating potential for reduced toxicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,3-difluoro-2,2-dimethylpropan-1-amine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via catalytic reduction of primary amides. For example, a transition metal-free protocol using HBPin (pinacolborane) in dry toluene with a potassium-based catalyst achieves a 92% yield. Critical parameters include inert atmosphere (argon/nitrogen), stoichiometric control of HBPin (4:1 ratio to substrate), and reaction time optimization to minimize byproducts. Post-reduction, the amine is precipitated as the hydrochloride salt using HCl gas or aqueous HCl .

- Key Data :

| Parameter | Value |

|---|---|

| Catalyst Loading | 2 mol% |

| Reaction Time | 24 hours |

| Yield | 92% |

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR (DMSO-) shows distinct peaks at δ 8.11 (broad singlet, NH), 2.58 (q, J = 6.0 Hz, CH), and 0.94 (s, C(CH)). C NMR confirms the quaternary carbon at δ 30.2 ppm and amine carbon at δ 49.7 ppm .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H] at m/z 158.07 (theoretical) for the free amine.

- Elemental Analysis : Verify Cl content (~22.4%) to confirm salt formation.

Advanced Research Questions

Q. How does steric hindrance from the 2,2-dimethyl group influence regioselectivity in nucleophilic substitution reactions involving this compound?

- Methodological Answer : The bulky 2,2-dimethyl group restricts nucleophilic attack to the less hindered β-carbon. For example, in alkylation reactions with alkyl halides, kinetic studies (monitored via F NMR) show preferential substitution at the β-position (>80% selectivity). Computational modeling (DFT) supports this by revealing higher activation energy for α-attack due to steric clashes .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : The compound hydrolyzes in alkaline conditions (pH > 9) via SN1 mechanisms, releasing HF. Use buffered solutions (pH 4–6) for aqueous studies.

- Thermal Stability : DSC analysis shows decomposition onset at 180°C. Store at 2–8°C under inert gas (argon) to prevent degradation .

- Key Data :

| Condition | Stability Outcome |

|---|---|

| pH 7.4 (37°C) | 50% degradation in 72 hours |

| pH 5.0 (25°C) | >95% stability over 30 days |

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

- Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Use standardized protocols:

Solubility Screening : Perform in DMSO, methanol, and water using HPLC (UV detection at 210 nm).

Crystallography : Single-crystal X-ray diffraction identifies dominant polymorphs (e.g., monoclinic vs. orthorhombic).

TGA-MS : Detect solvent residues (>0.1% affects solubility). Recent studies show higher solubility in DMSO (120 mg/mL) than in water (<5 mg/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.